molecular formula C20H21ClN4Na2O11S3 B106991 C.I. Reactive Yellow 14 CAS No. 18976-74-4

C.I. Reactive Yellow 14

Cat. No. B106991
CAS RN: 18976-74-4
M. Wt: 669 g/mol
InChI Key: DIWSIOTUPFLPAV-UHFFFAOYSA-N
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Description

C.I. Reactive Yellow 14 (RY14) is an azo dye commonly used in textile industries for coloring purposes. Azo dyes are characterized by their vibrant colors and the presence of one or more azo groups (-N=N-) that are responsible for the dye's color properties. RY14, like other reactive dyes, forms covalent bonds with textile fibers, which results in a more permanent coloration that is less likely to wash out.

Synthesis Analysis

The synthesis of intermediates for related reactive yellow dyes, such as C.I. Reactive Yellow 95, involves a multi-step process that includes condensation, ring-closure, hydrolysis, and sulfomethylation. These reactions typically start with simple organic molecules like ethyl cyanacetate, ethylamine, and acetoacetic ester. The synthesis process aims to achieve high purity and yield, with one study reporting a purity of 99% and a yield of 81% for the intermediate of C.I. Reactive Yellow 95 . Although this paper does not directly discuss RY14, the synthesis of similar dyes often follows comparable pathways.

Molecular Structure Analysis

Chemical Reactions Analysis

RY14 undergoes photocatalytic decolorization and degradation when exposed to UV-A radiation in the presence of TiO2 as a photocatalyst. The kinetics of both decolorization and degradation can be described by a modified Langmuir-Hinshelwood kinetic model. The presence of electron acceptors such as H2O2, (NH4)2S2O8, and KBrO3 can enhance the photooxidation process up to a certain dosage, beyond which the effect plateaus. Conversely, the presence of NaCl or Na2CO3 has a negative effect on the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of RY14 are influenced by various operational parameters during photocatalytic degradation. Parameters such as catalyst loading, radiation intensity, and initial dye concentration are critical in determining the efficiency of dye removal. Optimal conditions for these parameters can significantly enhance the decolorization and degradation of RY14 . Additionally, the electro-oxidation process for treating RY14 involves optimizing pH, NaCl concentration, and electrolysis time. Under optimal conditions, high decolorization efficiency and significant chemical oxygen demand (COD) removal can be achieved .

Scientific Research Applications

  • Adsorption Behavior on Activated Carbon Research has demonstrated the effective adsorption of C.I. Reactive Yellow dyes onto activated carbon. The adsorption capacity was found to be relatively high under certain conditions, such as a pH of 7.0 and a temperature of 298 K. The adsorption process was shown to correlate well with Langmuir and Freundlich isotherm models, indicating its efficiency in removing these dyes from solutions (Al-Degs et al., 2008).

  • Decolourisation by Advanced Oxidation Processes Studies have evaluated the decolourisation of Reactive Yellow 14 (RY14) through advanced oxidation processes like solar/TiO2, solar/H2O2, and solar/H2O2/Fe2+ (photo-Fenton). These processes were found to be effective for decolourisation, influenced by parameters such as pH, dye concentration, and light intensity (Muruganandham & Swaminathan, 2007).

  • Electro-Oxidation Process Optimization The electro-oxidation process has been optimized for treating C.I. Reactive Yellow 186 dye. Variables like pH, NaCl concentration, and electrolysis time were considered, leading to a significant decolorization efficiency of 99% and COD removal of 73% under optimal conditions. This study provides insights into the efficient treatment of effluent wastewater containing Reactive Yellow dyes (Rajkumar & Muthukumar, 2017).

  • Ozonation in Aqueous Solution Research on the ozonation of reactive azo dyes like C.I. Reactive Yellow in aqueous solutions has shown that ozone is strong enough to decolorize these solutions and almost completely remove COD. The study highlighted that efficient mineralization had not been achieved without granular activated carbon (GAC), indicating the potential for GAC to enhance these processes (Gül et al., 2007).

  • Kinetic Study for Toxicity Reduction A study focused on the reduction of toxicity in textile dyes, including Reactive Yellow 14, using a UV-A light/ZnO system. It investigated parameters like temperature, dye concentration, and pH, showing that physical adsorption predominantly contributed to the removal of these dyes, suggesting an environmentally friendly approach to reducing dye toxicity (Karam et al., 2020).

Safety And Hazards

Exposure to C.I. Reactive Yellow 14 may result in irritation. It is harmful if swallowed or inhaled . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It is also classified as an azo compound, which can detonate under certain conditions .

Future Directions

Research is being conducted to develop more sustainable and efficient methods for the removal of dyes like Reactive Yellow 14 from wastewater . For example, a study reported the use of ozone for the decolorization of a similar dye, Reactive Yellow 186 .

properties

IUPAC Name

disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O11S3.2Na/c1-11-8-14(38(29,30)31)9-15(21)19(11)25-20(26)18(12(2)24-25)23-22-16-10-13(4-5-17(16)35-3)37(27,28)7-6-36-39(32,33)34;;/h4-5,8-10,18H,6-7H2,1-3H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNHFVJYEPHAAQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)Cl)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4Na2O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Reactive Yellow 14

CAS RN

18976-74-4, 94109-48-5
Record name Reactive Yellow 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018976744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-6-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S El Aggadi, M Ennouhi, Y Kerroum… - AQUA-Water …, 2023 - iwaponline.com
The purpose of this study is to investigate the adsorption behavior of the Reactive Yellow 14 (RY14) azo dye from an aqueous solution onto silica gel (SG), alumina (AO) and powdered …
Number of citations: 2 iwaponline.com
CH Chui, KW Man, WF Tsang, PL Lam… - Coloration …, 2013 - Wiley Online Library
… Incomplete decolorisation has also been reported for CI Reactive Blue 21 25 and CI Reactive Yellow 14 20. Numerous studies have been carried out to improve the Fenton oxidation …
Number of citations: 6 onlinelibrary.wiley.com
B Muralidharan, S Laya - International Scholarly Research …, 2011 - downloads.hindawi.com
Polyester/Cotton blended fabrics are normally dyed by two-bath or one-bath two-step dyeing method. This paper deals with a new approach involving azeotropic ternary mixture of …
Number of citations: 15 downloads.hindawi.com
L Miah, MW Rahman, SC Paul - researchgate.net
Polyester/Cotton blended fabrics are normally dyed by two-bath or one-bath two-step dyeing method. This paper deals with a new approach involving azeotropic ternary mixture of …
Number of citations: 2 www.researchgate.net
F Jordinson, R Lockwood - Journal of the Society of Dyers and …, 1964 - Wiley Online Library
The reactive systems and chromophores present in reactive dyes are briefly discussed, with reference to the wet fastness of the dyeings produced on cellulosic fibres. The results are …
Number of citations: 4 onlinelibrary.wiley.com
T Hihara, Y Okada, Z Morita - Dyes and pigments, 2004 - Elsevier
The azo-hydrazone tautomerism (AHT) was analyzed through the enthalpies of formation estimated for ten yellow reactive dyes in their hydrolyzed forms using semiempirical molecular …
Number of citations: 23 www.sciencedirect.com
N Godhantaraman, G Bhaskaran, K Venkataraman… - 2018 - researchgate.net
… MTCC 9523, textile effluent non-adapted bacteria, was explored for decolorization and degradation of a commonly used textile azo dye, Remazol Yellow RR (CI Reactive Yellow 14). …
Number of citations: 0 www.researchgate.net
T Hihara, Y Okada, Z Morita - Dyes and pigments, 2006 - Elsevier
Photo-oxidative fading of seven pyrazolinylazo dyes was examined by exposing the dyed cellulose films immersed in an aerobic aqueous Rose Bengal solution to a carbon arc. The …
Number of citations: 28 www.sciencedirect.com
F Zahaf, N Dali, R Marouf, F Ouadjenia… - Desalination and Water …, 2016 - Taylor & Francis
In this study, modified pillared montmorillonites were prepared using hydroxy-aluminum and cetyltrimethylammonium bromide by the intercalation method and applied as adsorbents to …
Number of citations: 5 www.tandfonline.com
R Marouf, N Dali, N Boudouara, F Ouadjenia… - Montmorillonite …, 2021 - intechopen.com
The clay used in this study was the bentonite from Mostagnem, Algeria. This material is used in many fields such as drilling, foundry, painting, ceramics, etc. It can also be applied in the …
Number of citations: 5 www.intechopen.com

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